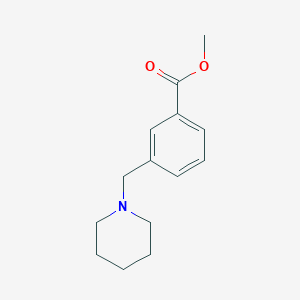

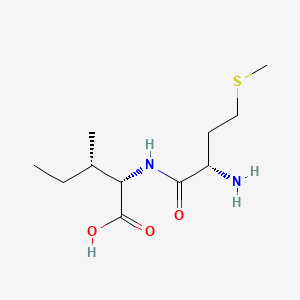

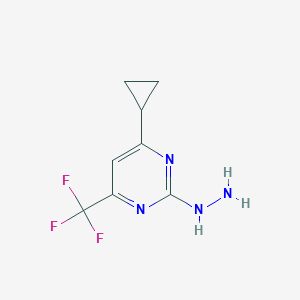

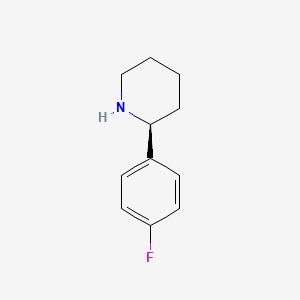

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired compound. The choice of reactions depends on the functional groups present in the starting materials and the desired compound. Retrosynthetic analysis can be used to plan the synthesis .Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Various reactions can be performed to transform these functional groups into other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .科学的研究の応用

Catalysis and Synthesis

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest in the field of organic synthesis, particularly in reactions catalyzed by organic phosphines. In one study, ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process was noted for its excellent yields, complete regioselectivity, and potential for expanding the scope of reactions by utilizing substituted variants of the initial compound, achieving high diastereoselectivities (Zhu et al., 2003).

Coordination Chemistry and Ligand Design

In coordination chemistry, ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate derivatives have been used to append ethyl and benzyl groups to pyridine and aniline ligands in diiron(II) complexes, aiming to mimic the diiron(II) center of the hydroxylase component of soluble methane monooxygenase (MMOH). These compounds have been synthesized as analogues of MMOH's diiron(II) center and subjected to oxygenation studies to investigate the potential oxidative transformations catalyzed by these complexes, offering insights into the design and function of bioinspired catalytic systems (Carson & Lippard, 2006).

Microbial Reduction for Stereoselective Synthesis

In the realm of stereoselective synthesis, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by specific microorganisms yielded ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This technique showcases the utility of microbial catalysis in the selective synthesis of complex organic molecules, providing a green and efficient alternative to traditional chemical synthesis methods (Guo et al., 2006).

Safety And Hazards

将来の方向性

特性

CAS番号 |

57056-57-2 |

|---|---|

製品名 |

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

分子式 |

C14H15NO4 |

分子量 |

261.27 g/mol |

IUPAC名 |

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |

InChIキー |

FQMSSTZJKSWSMP-LLVKDONJSA-N |

異性体SMILES |

CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |

SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

正規SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)